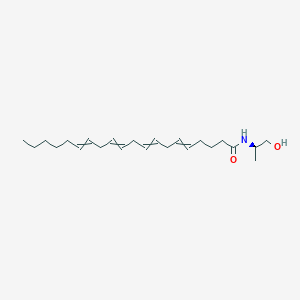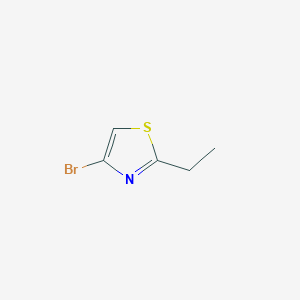
Methyl 2-(4-hydroxy-3-iodophenyl)acetate
Vue d'ensemble
Description
“Methyl 2-(4-hydroxy-3-iodophenyl)acetate” is a chemical compound with the molecular formula C9H9IO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-hydroxy-3-iodophenyl)acetate” consists of 9 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H9IO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-hydroxy-3-iodophenyl)acetate” is a solid at room temperature . It has a molecular weight of 292.07 . The compound should be stored at room temperature .Applications De Recherche Scientifique
Organic Chemistry Experimentation
A study discusses an organic experiment design using a derivative of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, achieved through Grignard reaction with a yield of 55.3%. This experiment is suggested for use in undergraduate organic chemistry courses to enhance students' interest in scientific research and experimental skills (Min, 2015).
Production in Fungal Cultures
Research on Curvularia lunata, a fungus, led to the isolation of phenylacetic acid derivatives, including compounds structurally similar to methyl 2-(4-hydroxy-3-iodophenyl)acetate. These compounds were studied for antimicrobial and antioxidant activities (Varma et al., 2006).
Radiolabeling for SPECT Imaging
A study details the synthesis of (R,R)123I-QNB, a SPECT (Single Photon Emission Computed Tomography) imaging agent for cerebral muscarinic acetylcholine receptors, using a compound related to methyl 2-(4-hydroxy-3-iodophenyl)acetate. This agent has been used for imaging muscarinic receptors in Alzheimer's disease patients (Owens et al., 1992).
Electrochemical Reduction Studies
An electrochemical study involved the reduction of derivatives, including those similar to methyl 2-(4-hydroxy-3-iodophenyl)acetate. This study explored the production of 2H-1,4-benzothiazines and investigated the behaviors of related compounds (Sicker et al., 1995).
Safety And Hazards
The safety information for “Methyl 2-(4-hydroxy-3-iodophenyl)acetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 2-(4-hydroxy-3-iodophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYIQILKQOKIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxy-3-iodophenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)





![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)






